1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound that belongs to the class of brominated aromatic ketones This compound is characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and methylthio groups. One common synthetic route involves the following steps:
Bromination: The starting material, 2-Amino-5-(methylthio)phenyl, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Ketone Formation: The brominated intermediate is then reacted with a suitable ketone precursor, such as acetone, under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(methylthio)-1,3,4-thiadiazole: A compound with a similar amino and methylthio substitution pattern but with a thiadiazole ring instead of a phenyl ring.
1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one: A structural isomer with the bromine atom at a different position on the propanone chain.
Uniqueness
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one is unique due to its specific substitution pattern and the presence of both amino and methylthio groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
PJZRFRHOSOPGDW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)C(=O)CCBr |
Origin of Product |
United States |
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